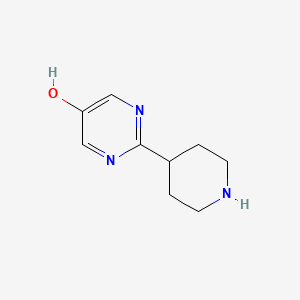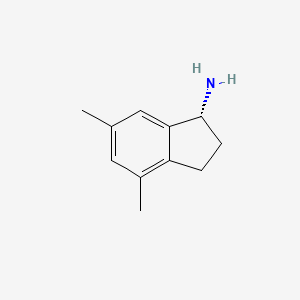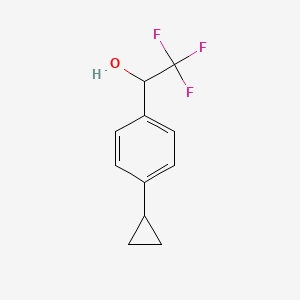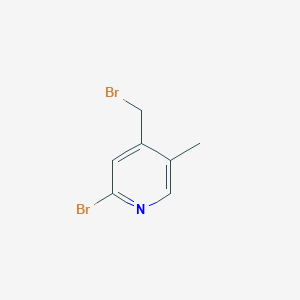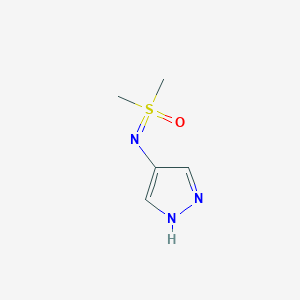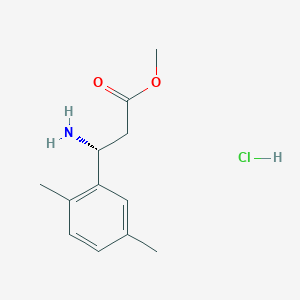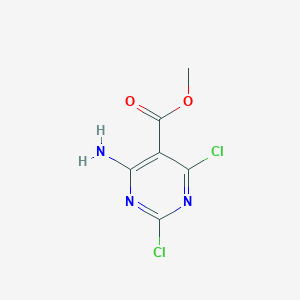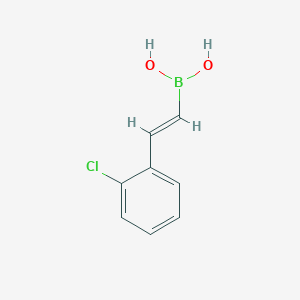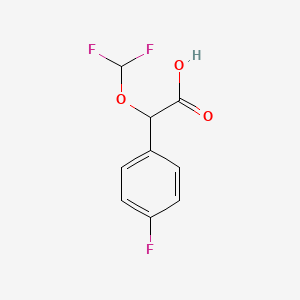
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid is an organic compound that features both difluoromethoxy and fluorophenyl functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid typically involves the introduction of the difluoromethoxy group and the fluorophenyl group onto an acetic acid backbone. Common synthetic routes may include:
Halogenation: Introduction of fluorine atoms via halogenation reactions.
Methoxylation: Introduction of the methoxy group, followed by fluorination to achieve the difluoromethoxy group.
Coupling Reactions: Use of coupling reactions to attach the fluorophenyl group to the acetic acid backbone.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This might include:
Catalytic Processes: Use of catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Techniques to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its unique chemical properties.
Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting biochemical pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Methoxy)-2-(4-fluorophenyl)acetic acid: Lacks the difluoromethoxy group.
2-(Difluoromethoxy)-2-phenylacetic acid: Lacks the fluorine on the phenyl ring.
2-(Difluoromethoxy)-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine on the phenyl ring.
Uniqueness
2-(Difluoromethoxy)-2-(4-fluorophenyl)acetic acid is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C9H7F3O3 |
|---|---|
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2-(difluoromethoxy)-2-(4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O3/c10-6-3-1-5(2-4-6)7(8(13)14)15-9(11)12/h1-4,7,9H,(H,13,14) |
InChI Key |
GVAMHRTXVXJBBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)OC(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


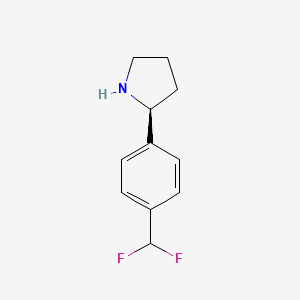
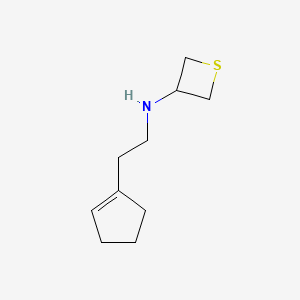
![2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)
